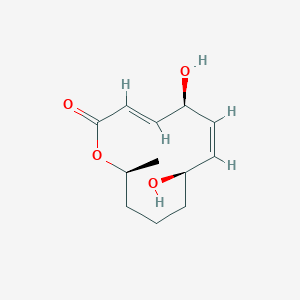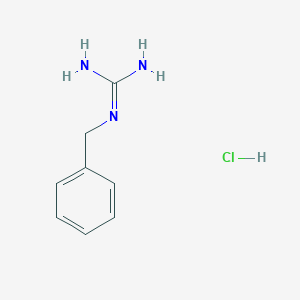
N-苄基胍盐酸盐
描述
N-Benzylguanidine hydrochloride is an organic compound with the molecular formula C8H12ClN3. It is a derivative of guanidine, where a benzyl group is attached to the nitrogen atom. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
科学研究应用
N-Benzylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
N-Benzylguanidine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the group of mitochondrial inhibitors . It has also been shown to inhibit the activity of integrin receptors . .
Mode of Action
Given its classification as a mitochondrial inhibitor, it is likely that it interferes with the normal function of mitochondria, which are essential for energy production in cells . Its inhibitory effect on integrin receptors suggests it may also impact cell adhesion, migration, and other cellular processes .
Biochemical Pathways
As a mitochondrial inhibitor, it could potentially disrupt pathways related to energy production, such as oxidative phosphorylation . Its impact on integrin receptors could also affect various signaling pathways involved in cell growth, survival, and differentiation .
Result of Action
Given its role as a mitochondrial inhibitor, it could potentially lead to decreased energy production in cells, which could affect numerous cellular functions . Its inhibitory effect on integrin receptors could impact cell adhesion and migration .
准备方法
Synthetic Routes and Reaction Conditions: N-Benzylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions .
Industrial Production Methods: Industrial production of N-Benzylguanidine hydrochloride typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition metal catalysts and guanylation reactions are common in industrial settings .
化学反应分析
Types of Reactions: N-Benzylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrogen oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrogen oxides and benzyl derivatives.
Reduction: Benzylamine and simpler amines.
Substitution: Various substituted guanidines and benzyl derivatives.
相似化合物的比较
Guanidine: A strong organic base used in various applications, including as a protein denaturant and in the treatment of muscle weakness.
N-Benzylguanidine: Similar to N-Benzylguanidine hydrochloride but without the hydrochloride group, used in similar applications.
Uniqueness: N-Benzylguanidine hydrochloride is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
IUPAC Name |
2-benzylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLZDSZLBOVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-49-5 | |
| Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


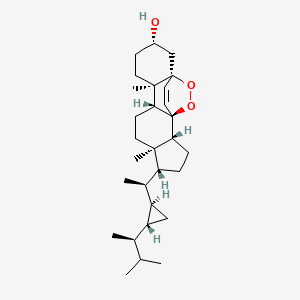
![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
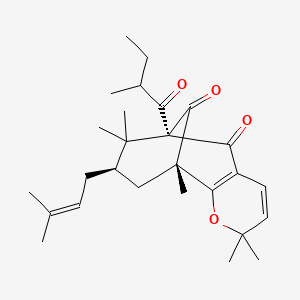
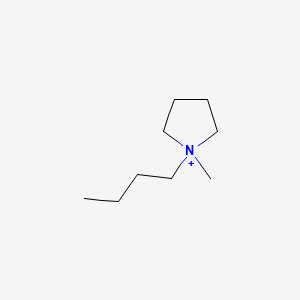

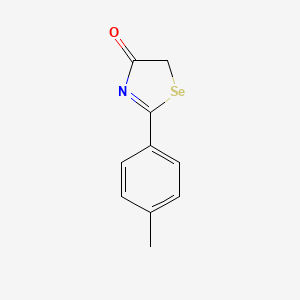
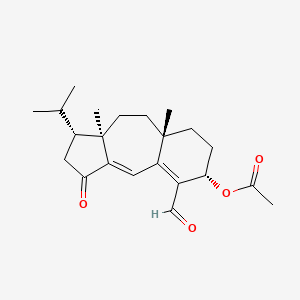
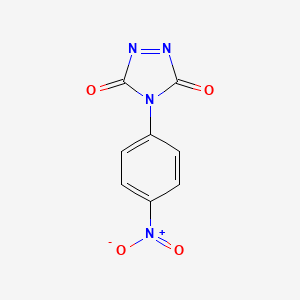
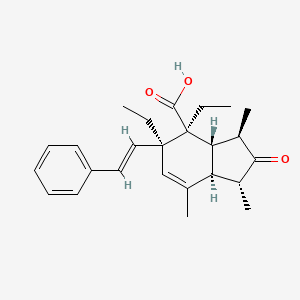
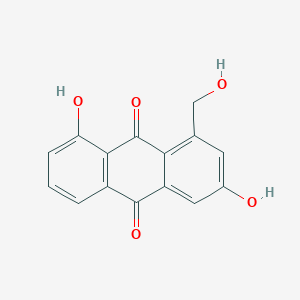
![(2S,3S,4S,5R,6S)-6-[4-(4-carboxy-3-hydroxy-5-methylphenoxy)carbonyl-3-hydroxy-5-pentadecylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1250697.png)
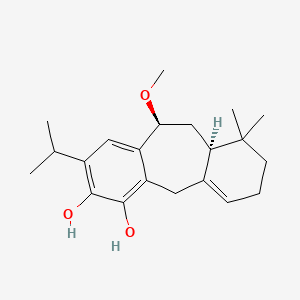
![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)
